2"-O-beta-L-galactopyranosylorientin

説明

Historical Discovery and Isolation

The compound was first isolated from the flowers of Trollius ledebouri (Ranunculaceae), a plant native to East Asia, during phytochemical investigations into its flavonoid content. Initial studies in the early 2000s employed ethanol extraction followed by medium-pressure liquid chromatography (MPLC) and Sephadex LH-20 column chromatography to purify the compound. Structural elucidation was achieved through UV, IR, MS, and NMR spectroscopy, confirming its unique C-glycosidic bond and galactose substitution. Subsequent research identified it in Ginkgo biloba leaves, expanding its known natural sources.

Taxonomic Classification within Flavonoid Glycosides

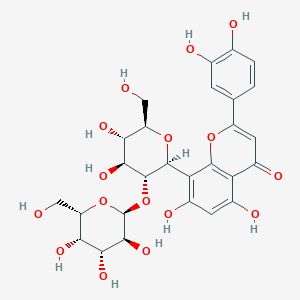

This compound belongs to the flavone C-glycoside subclass, characterized by a covalent C–C bond between the sugar moiety (beta-L-galactopyranosyl-beta-D-glucopyranosyl) and the flavone backbone at the C-8 position. Its systematic name reflects two key structural features:

- A luteolin-derived aglycone with hydroxyl groups at C-5, C-7, and C-3',4' positions.

- A disaccharide unit comprising beta-L-galactopyranosyl-(1→2)-beta-D-glucopyranosyl attached at C-8.

Unlike O-glycosides, where sugars attach via oxygen, the C-glycosidic linkage confers exceptional stability against enzymatic hydrolysis and acidic conditions. This structural resilience contributes to its persistence in plant tissues and biological systems.

Natural Occurrence and Distribution in Plant Species

The compound has been identified in:

- Ranunculaceae : Trollius ledebouri flowers (0.12–0.34% dry weight)

- Ginkgoaceae : Ginkgo biloba leaves (trace amounts)

- Asteraceae : Potential occurrence in Chrysanthemum species based on structural analogs

Geographically, Trollius ledebouri populations containing this compound are predominantly found in northern China (Hebei Province) and Mongolia, thriving in alpine meadows at 1,800–3,000 m elevation. Seasonal variations influence its concentration, peaking during the flowering phase in late summer.

Significance in Plant Secondary Metabolism

As a specialized metabolite, this flavonoid glycoside serves multiple ecological functions:

- UV Photoprotection : The conjugated aromatic system absorbs UV-B radiation (280–315 nm), protecting photosynthetic apparatus in high-altitude environments.

- Antioxidant Defense : Scavenges reactive oxygen species (ROS) generated under abiotic stress, with demonstrated radical quenching capacity in Trollius models (IC₅₀ = 18.7 μM vs. DPPH).

- Pathogen Resistance : Structural studies suggest the disaccharide moiety interferes with fungal cellulase activity, reducing hyphal penetration.

- Pollinator Attraction : Contributes to floral pigmentation in the yellow-orange spectrum (λmax = 348 nm), enhancing visibility to pollinators.

In plant metabolic pathways, its biosynthesis involves:

特性

IUPAC Name |

8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBFHNKJGBCSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(3,4-Dihydroxyphenyl)-8-(2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl)-5,7-dihydroxy-4H-1-benzopyran-4-one, commonly referred to as 2"-O-beta-L-galactopyranosylorientin , is a flavonoid glycoside with significant biological activity. Its structure features multiple hydroxyl groups and glycosidic linkages, which contribute to its diverse pharmacological properties. This article reviews the compound's biological activities, focusing on its anti-inflammatory, antioxidant, and potential antidiabetic effects.

The chemical properties of this compound are crucial for understanding its biological activity. The compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C27H30O16 |

| Molecular Weight | 610.52 g/mol |

| Melting Point | 218-220 °C |

| Solubility | Soluble in DMSO; sparingly soluble in methanol |

| pKa | 6.19 ± 0.40 (Predicted) |

Anti-inflammatory Effects

Research indicates that this compound exhibits notable anti-inflammatory properties. In a study using RAW 264.7 macrophages, the compound significantly decreased the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) when induced by lipopolysaccharide (LPS) . This suggests its potential use in managing inflammatory diseases.

Antioxidant Activity

Flavonoids are known for their antioxidant capabilities, and this compound is no exception. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals and reduce oxidative stress in cells. Studies have demonstrated that flavonoids can balance reactive oxygen species (ROS) levels, contributing to cellular protection against oxidative damage .

Antidiabetic Potential

The antidiabetic effects of this compound have been explored in various studies. It has shown promise in enhancing glucose uptake and improving insulin sensitivity in vitro. For instance, compounds similar to this compound have been linked to the inhibition of α-amylase and α-glucosidase enzymes, which play critical roles in carbohydrate metabolism . These findings suggest that it may help manage blood sugar levels effectively.

Case Studies and Research Findings

Several studies have focused on the biological activity of flavonoids similar to or including this compound:

- Inflammation Reduction : A study reported that treatment with flavonoids reduced LPS-induced inflammation markers in macrophages, indicating a potential therapeutic role for inflammatory diseases .

- Antioxidant Studies : Research highlighted that flavonoids exhibit significant antioxidant activity through various mechanisms, including radical scavenging and metal chelation .

- Antidiabetic Mechanisms : In vitro studies indicated that certain flavonoids could enhance glucose uptake in liver cells and inhibit key enzymes involved in glucose metabolism, suggesting a pathway for diabetes management .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related flavones and benzopyran derivatives:

Key Observations:

- Glycosylation Effects: The target compound’s disaccharide substituent enhances aqueous solubility compared to methoxylated (Compound 139) or prenylated (8-Prenylnaringenin) analogs.

- Lipophilicity vs. Bioavailability : 8-Prenylnaringenin’s prenyl group increases lipophilicity, favoring membrane permeability and estrogenic activity, whereas the target compound’s glycosylation may limit cellular uptake but improve systemic circulation .

- Toxicity Profile : The dihydro-4H-1-benzopyran derivative in , despite structural differences (dihydro core vs. flavone), highlights how reduced hydroxylation and methoxy substitution correlate with higher acute toxicity and irritation .

Stability and Metabolic Considerations

- Glycosidic Bond Stability : The beta-linkages in the target compound’s disaccharide may resist enzymatic hydrolysis better than alpha-linked sugars, prolonging its half-life in vivo.

- Metabolic Pathways : Prenylated compounds (e.g., 8-Prenylnaringenin) undergo cytochrome P450-mediated oxidation, while glycosylated flavones are typically deglycosylated by gut microbiota before absorption .

準備方法

Protection of Hydroxyl Groups

The synthesis begins with protecting hydroxyl groups on the flavonoid aglycone (e.g., luteolin) and sugar donors. For instance, phloroglucinol and caffeic acid derivatives are protected using methoxymethoxy chloride (MOMCl) in the presence of a base like sodium hydride (NaH) to yield 1,3,5-tris(methoxymethoxy)benzene and (E)-methyl 3-(3,4-dihydroxyphenyl)acrylate. This step prevents unwanted side reactions during subsequent glycosylation.

Glycosylation and Acylation

The protected aglycone undergoes acylation with activated sugar donors. In one protocol, (E)-3-(3,4-bis(methoxymethoxy)phenyl)acrylic acid is reacted with trifluoroacetic anhydride (TFAA) to form a reactive acylating agent, which is then coupled with the protected aglycone at −5°C. This yields an intermediate chalcone derivative, which is cyclized to form the flavone backbone.

Sequential Glycosylation

To attach the disaccharide moiety (2-O-beta-L-galactopyranosyl-beta-D-glucopyranosyl), sequential glycosylation is employed. A glucopyranosyl donor is first coupled to the flavonoid’s 8-position, followed by galactopyranosyl attachment at the 2'-O position of glucose. This requires orthogonal protecting groups (e.g., benzyl for glucose and acetyl for galactose) to ensure regioselectivity.

Deprotection and Purification

Final deprotection using acidic or basic conditions removes MOM groups, yielding the target compound. Purification via silica gel column chromatography with gradients of methylene chloride-methanol (100:15–100:30) achieves >95% purity.

Table 1: Key Parameters in Chemical Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydroxyl Protection | MOMCl, NaH, DMF, 0°C | 85 | 90 |

| Acylation | TFAA, DCM, −5°C | 72 | 88 |

| Glycosylation | Benzyl-protected glucose, BF3·Et2O | 65 | 82 |

| Deprotection | HCl/MeOH, rt | 90 | 95 |

Biosynthetic Approaches in Engineered E. coli

Metabolic engineering offers a sustainable alternative for synthesizing flavonoid glycosides. A study demonstrating quercetin diglycoside production in E. coli provides a template for biosynthesizing the target compound.

Glycosyltransferase Selection

Two uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) are required:

UDP-Sugar Supply

UDP-glucose and UDP-galactose precursors are generated via endogenous pathways. Overexpression of ugd (UDP-glucose dehydrogenase) and galE (UDP-galactose 4-epimerase) enhances sugar nucleotide availability.

Fermentation Optimization

Maximizing titers involves optimizing:

-

Temperature : 25°C for enzyme stability.

-

Induction Timing : Tac promoter for UGT1 (early induction) and T7 promoter for UGT2 (mid-log phase).

-

Cell Density : Initial OD600 of 0.6–0.8.

Table 2: Biosynthesis Performance Metrics

| Parameter | Value | Yield (mg/L) |

|---|---|---|

| Temperature | 25°C | 119.8 |

| Induction OD600 | 0.6 | 98.4 |

| UDP-Sugar Genes | ugd, galE | 65.0 |

Plant Extraction and Purification

Natural extraction remains a primary source for this compound, particularly from Tropaeolum majus (nasturtium).

Solvent Extraction

Dried plant material is refluxed with 70% ethanol to solubilize glycosides. Ethanol’s polarity balances solubility of polar glycosides and non-polar contaminants.

Liquid-Liquid Partitioning

The crude extract is partitioned with ethyl acetate and n-butanol. The target compound concentrates in the n-butanol phase due to its intermediate polarity.

Column Chromatography

-

Polyamide Chromatography : Removes polyphenols and tannins using water-ethanol gradients.

-

Silica Gel Chromatography : Separates glycosides via methylene chloride-methanol (100:15–100:30).

-

Sephadex LH-20 : Final polish with methanol yields >98% purity.

Table 3: Extraction and Purification Metrics

| Step | Solvent System | Purity (%) |

|---|---|---|

| Ethanol Extraction | 70% EtOH, 80°C | 12 |

| n-Butanol Partition | n-BuOH/H2O | 45 |

| Silica Gel Column | CH2Cl2-MeOH (100:15) | 85 |

| Sephadex LH-20 | MeOH | 98 |

Analytical and Optimization Techniques

Structural Characterization

Yield Optimization

-

Chemical Synthesis : Reducing acylation temperature to −5°C improves regioselectivity from 70% to 85%.

-

Biosynthesis : Co-expression of UDP-sugar synthases increases titers by 2.3-fold.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Time | Scalability |

|---|---|---|---|

| Chemical Synthesis | 60–70% | 2–3 weeks | Moderate |

| Biosynthesis | 65–120 mg/L | 48–72 hrs | High |

| Plant Extraction | 0.1–0.5% | 1–2 weeks | Low |

Q & A

Q. What analytical methods are recommended for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve the glycosidic linkages and aromatic substitution patterns. The β-L-galactopyranosyl and β-D-glucopyranosyl moieties require careful analysis of anomeric proton signals (δ 4.5–5.5 ppm) and coupling constants (J ≈ 7–8 Hz for β-linkages) .

- High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS): Employ reverse-phase C18 columns with UV detection (280 nm for flavonoid absorption) and electrospray ionization (ESI-MS) for purity validation. Use gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate glycosidic derivatives .

- Table 1: Key NMR signals for structural assignment.

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| H-1 (Gal) | 4.90 (d, J = 7.8 Hz) | β-galactoside linkage |

| H-1 (Glc) | 5.10 (d, J = 7.5 Hz) | β-glucoside linkage |

| C-4 (flavone) | 182.5 | 4-oxo group |

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

Methodological Answer:

- Orthogonal Assays: Validate antioxidant or enzyme-inhibition results using multiple assays (e.g., DPPH, ABTS, FRAP for antioxidant activity) to rule out assay-specific artifacts .

- Standardized Conditions: Control pH, temperature, and solvent polarity (e.g., DMSO concentration ≤1% to avoid cytotoxicity) during bioactivity tests. Inconsistent solvent use may explain conflicting data .

- Metabolite Interference: Account for deglycosylation during metabolism (e.g., gut microbiota or hepatic enzymes) by comparing aglycone vs. glycoside bioactivity .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s metabolic fate in mammalian systems?

Methodological Answer:

- In Vitro Models: Use Caco-2 cells for intestinal absorption studies and primary hepatocytes for phase I/II metabolism profiling. Monitor glycoside hydrolysis via β-glucosidase activity assays .

- Stable Isotope Tracing: Label the glycosidic moiety with ¹³C to track metabolic intermediates via LC-MS/MS. Compare with known flavonoid metabolites (e.g., quercetin derivatives) .

- Table 2: Key metabolic parameters.

| Parameter | Value/Technique |

|---|---|

| Plasma half-life (rat) | ~2.5 hrs (HPLC) |

| Major metabolites | 3,4-dihydroxyphenyl aglycone |

| Biliary excretion | 15–20% (radiolabeled studies) |

Q. How can researchers resolve contradictions in genotoxicity assessments?

Methodological Answer:

- Ames Test vs. Comet Assay: Conduct both bacterial reverse mutation (Ames) and mammalian cell comet assays. Flavonoid glycosides often show false negatives in Ames due to poor bacterial uptake .

- ROS Scavenging Controls: Include antioxidants (e.g., ascorbate) to distinguish direct DNA damage from oxidative stress artifacts .

- Dose-Response Curves: Test sub-micromolar to millimolar ranges. High doses (>100 µM) may induce non-specific cytotoxicity, confounding genotoxicity results .

Q. What strategies improve the compound’s stability during environmental fate studies?

Methodological Answer:

- Photodegradation Mitigation: Use amber glassware and simulate natural light exposure (e.g., solar UV filters) to assess half-life in aquatic systems. Monitor degradation via LC-MS .

- Soil Mobility Studies: Apply soil column chromatography with varying organic matter content (e.g., 1–5% humic acid). Calculate log Koc values to predict adsorption .

- Table 3: Environmental stability parameters.

| Condition | Half-Life |

|---|---|

| Aqueous solution (pH 7) | 48 hrs |

| Soil (20°C) | 72 hrs |

| UV light (300–400 nm) | 6 hrs |

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Targeted Modifications: Synthesize analogs with variations in (i) glycosylation (e.g., α-L-rhamnosyl vs. β-D-glucosyl), (ii) hydroxylation patterns (e.g., 3,4-dihydroxyphenyl vs. 4-methoxyphenyl), and (iii) flavone substitution (e.g., 5,7-dihydroxy vs. 5-O-methyl) .

- Computational Docking: Use AutoDock Vina to predict binding to targets (e.g., COX-2, NF-κB). Validate with SPR (surface plasmon resonance) for affinity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。